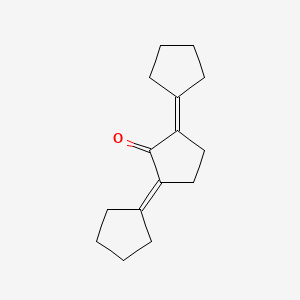

Cyclopentanone, 2,5-dicyclopentylidene-

Description

Context within Cyclic Ketone Condensation Products

The formation of 2,5-dicyclopentylidenecyclopentanone is a classic example of an aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. nih.govnih.gov Specifically, it is the product of the self-condensation of cyclopentanone (B42830). wikipedia.orgwikiwand.com In this reaction, cyclopentanone acts as both the nucleophile (in its enolate form) and the electrophile. libretexts.org

The reaction can yield two main products: the mono-condensed product, 2-cyclopentylidenecyclopentanone, and the di-condensed product, 2,5-dicyclopentylidenecyclopentanone. wikipedia.org The selectivity towards the di-condensed product is influenced by the reaction conditions. For instance, the use of certain heterogeneous catalysts, such as mesoporous MgO–ZrO₂, and higher reaction temperatures (e.g., 130°C) have been shown to favor the formation of 2,5-dicyclopentylidenecyclopentanone. wikipedia.org Similarly, studies using natural clay-based catalysts have demonstrated that at optimized temperatures, a significant yield of the di-condensed product can be achieved. byjus.com

Significance as a Precursor in Multi-Component Chemical Syntheses

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. masterorganicchemistry.comnih.gov These reactions are of great importance in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse molecules. mdpi.comresearchgate.net

2,5-Dicyclopentylidenecyclopentanone is classified as a di-α,β-unsaturated ketone, also known as a divinyl ketone. nih.gov This class of compounds is characterized by two carbon-carbon double bonds conjugated with a carbonyl group. This extended conjugation makes the β-carbons electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. wikipedia.orgwikiwand.com The Michael addition is a key transformation that can be incorporated into MCRs to build molecular complexity. nih.gov

The structure of 2,5-dicyclopentylidenecyclopentanone, with its two α,β-unsaturated systems, presents two potential sites for conjugate addition. This dual reactivity makes it a highly valuable, though specialized, precursor for MCRs designed to construct complex polycyclic and spirocyclic frameworks. A sequential or double Michael addition onto this substrate could, in a single operation, lead to the formation of intricate molecular architectures that would otherwise require lengthy, multi-step syntheses. While specific, widely-known MCRs employing this exact molecule are not extensively documented in introductory literature, its potential is evident from MCRs that utilize other α,β-unsaturated ketones to generate complex heterocyclic systems. nih.govnih.gov

Historical Development of Synthetic Approaches to 2,5-Dicyclopentylidenecyclopentanone

The synthesis of 2,5-dicyclopentylidenecyclopentanone is fundamentally a crossed-aldol condensation. The historical roots of this type of reaction can be traced back to the late 19th century with the development of the Claisen-Schmidt condensation. Independently reported by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881, this reaction describes the base-catalyzed condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks one. byjus.comwikipedia.orgwikiwand.comwisdomlib.org

Early synthetic approaches to compounds like 2,5-dicyclopentylidenecyclopentanone would have relied on the principles established by Claisen and Schmidt. These methods typically involved the use of strong bases, such as sodium hydroxide (B78521) or potassium hydroxide, in protic solvents like ethanol (B145695) or water. researchgate.net While effective in promoting the condensation, these classical conditions often lead to a mixture of products and side reactions, making the isolation of the desired di-condensed product challenging and resulting in lower yields. masterorganicchemistry.com

The development of synthetic approaches has since evolved towards the use of more sophisticated and selective catalytic systems. Modern methods often employ heterogeneous catalysts, such as modified metal oxides or acid-treated clays, which offer improved selectivity for the di-condensed product, easier separation from the reaction mixture, and the potential for catalyst recycling, aligning with the principles of green chemistry. byjus.comwikipedia.org The progression from simple homogenous bases to advanced heterogeneous catalysts marks the key historical development in the synthesis of 2,5-dicyclopentylidenecyclopentanone and related compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5682-82-6 |

|---|---|

Molecular Formula |

C15H20O |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

2,5-di(cyclopentylidene)cyclopentan-1-one |

InChI |

InChI=1S/C15H20O/c16-15-13(11-5-1-2-6-11)9-10-14(15)12-7-3-4-8-12/h1-10H2 |

InChI Key |

JGQLYIJWTIOPQK-UHFFFAOYSA-N |

SMILES |

C1CCC(=C2CCC(=C3CCCC3)C2=O)C1 |

Canonical SMILES |

C1CCC(=C2CCC(=C3CCCC3)C2=O)C1 |

Other CAS No. |

5682-82-6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Dicyclopentylidenecyclopentanone

Green Chemistry Principles in 2,5-Dicyclopentylidenecyclopentanone Synthesis

The application of green chemistry principles to the synthesis of 2,5-dicyclopentylidenecyclopentanone is critical for developing sustainable chemical processes. rsc.org These principles aim to reduce the environmental impact of chemical manufacturing by focusing on aspects such as waste prevention, maximizing the incorporation of reactants into the final product (atom economy), using less hazardous chemicals, employing safer solvents, increasing energy efficiency, and utilizing renewable raw materials. nih.gov The aldol (B89426) condensation of cyclopentanone (B42830), the primary route to its trimer, serves as a key area for implementing these green strategies. researchgate.net

Research has demonstrated that the aldol condensation of cyclopentanone can be effectively carried out under solvent-free conditions using various catalysts. scilit.commdpi.comresearchgate.net For instance, a study utilizing natural clay-based catalysts modified with acid sites achieved high conversion of cyclopentanone without any solvent. scilit.commdpi.com Another approach involves a facile grinding technique using a mortar and pestle with solid sodium hydroxide (B78521) as the catalyst, which also proceeds without a solvent and results in excellent yields of the product in a very short reaction time. mdpi.com These methods represent a significant move towards more eco-compatible organic synthesis.

Table 1: Performance of Catalysts in Solvent-Free Aldol Condensation of Cyclopentanone

| Catalyst | Temperature (°C) | Time (h) | Cyclopentanone Conversion (%) | Trimer Selectivity (%) | Dimer Selectivity (%) | Source |

| SO3H-APG | 150 | 4 | 85.53 | 28.41 | 69.04 | scilit.commdpi.com |

| Solid NaOH (grinding) | Room Temp. | 5 min | - | - | 98 (yield of dibenzylidene) | mdpi.com |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govprimescholars.com Reactions with poor atom economy generate significant amounts of byproducts, which are considered waste. nih.gov

The synthesis of 2,5-dicyclopentylidenecyclopentanone occurs via a self-aldol condensation of three cyclopentanone molecules. The balanced chemical equation is:

3 C₅H₈O → C₁₅H₂₀O + 2 H₂O

The theoretical percent atom economy can be calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of Cyclopentanone (C₅H₈O): 84.12 g/mol

Molecular Weight of 2,5-Dicyclopentylidenecyclopentanone (C₁₅H₂₀O): 216.32 g/mol

Sum of Molecular Weights of Reactants (3 x C₅H₈O): 3 x 84.12 g/mol = 252.36 g/mol

% Atom Economy = (216.32 / 252.36) x 100 ≈ 85.7%

While this condensation reaction has a relatively high atom economy, the formation of water as a byproduct means it is not perfectly atom-economical. libretexts.org However, compared to many other types of reactions, such as substitutions or eliminations which often generate large amounts of waste salts or other byproducts, condensation reactions are generally more efficient. nih.govnih.gov The only byproduct, water, is environmentally benign, which aligns well with green chemistry goals.

Renewable Feedstocks: A key aspect of sustainable synthesis is the use of renewable raw materials instead of finite petrochemical resources. researchgate.net Cyclopentanone, the building block for 2,5-dicyclopentylidenecyclopentanone, can be produced from lignocellulosic biomass, which is an abundant and renewable feedstock. researchgate.netnih.govmdpi.com The process typically involves the conversion of hemicellulose-derived furfural (B47365) into cyclopentanone through catalytic hydrogenation and rearrangement reactions. rsc.org This bio-based route provides a sustainable starting point for the synthesis of high-density fuels and other valuable chemicals derived from cyclopentanone condensation. nih.govmdpi.com

Sustainable Catalytic Systems: The choice of catalyst is crucial for a green synthetic process. Ideal catalysts are highly active, selective, reusable, and non-toxic. For the aldol condensation of cyclopentanone, research has focused on moving away from traditional homogeneous catalysts like sodium hydroxide, which can be difficult to separate and reuse, towards solid, heterogeneous catalysts.

Recent studies have highlighted several sustainable catalytic systems:

Natural Clay-Based Catalysts: Natural minerals like attapulgite (B1143926) (APG), when modified with acid groups (e.g., -SO₃H), can act as effective acid-base bifunctional catalysts. scilit.commdpi.com These materials are inexpensive, environmentally friendly, and show high activity and selectivity in the solvent-free condensation of cyclopentanone. scilit.commdpi.comresearchgate.net

Hydrotalcites: These layered double hydroxides (e.g., Mg-Al hydrotalcites) are effective solid base catalysts for aldol condensations and can be used to produce fuel precursors from cyclopentanone. researchgate.net

Copper-Based Catalysts: Bifunctional copper-based catalysts derived from hydrotalcite-like precursors have been shown to be highly active under mild conditions for a one-pot condensation and hydrogenation of cyclopentanone. core.ac.uk These catalysts possess basic sites for the condensation reaction and copper nanoparticles for subsequent hydrogenation steps. core.ac.uk

These advanced catalytic systems offer the potential for higher efficiency, easier separation, and reduced environmental impact, aligning the synthesis of 2,5-dicyclopentylidenecyclopentanone with the principles of sustainable chemistry.

Mechanistic Investigations of 2,5 Dicyclopentylidenecyclopentanone Formation

Detailed Reaction Mechanisms of Aldol (B89426) Condensation Pathways

The formation of 2,5-dicyclopentylidenecyclopentanone from cyclopentanone (B42830) predominantly follows a base-catalyzed aldol condensation pathway. researchgate.net This multi-step process can be broken down into two main stages: the formation of the C10 dimer and the subsequent formation of the C15 trimer.

Stage 1: Formation of 2-Cyclopentylidenecyclopentanone (C10 Dimer)

Enolate Formation: The reaction is initiated when a base (e.g., hydroxide (B78521) ion, OH⁻) abstracts an acidic α-hydrogen from a molecule of cyclopentanone. This deprotonation results in the formation of a resonance-stabilized enolate ion, which acts as a potent nucleophile. ncert.nic.inadichemistry.com

Nucleophilic Attack: The cyclopentanone enolate attacks the electrophilic carbonyl carbon of a second cyclopentanone molecule. This carbon-carbon bond-forming step yields a tetrahedral alkoxide intermediate. masterorganicchemistry.comlumenlearning.com

Protonation: The alkoxide intermediate is protonated by a protic solvent (like water, which is formed in the initial deprotonation step) to give a β-hydroxy ketone, specifically 2-(1-hydroxycyclopentyl)cyclopentan-1-one. This product is known as an "aldol adduct". adichemistry.commasterorganicchemistry.com

Dehydration: Under the reaction conditions, typically with heating, the aldol adduct readily undergoes dehydration (elimination of a water molecule). A base removes a proton from the α-carbon, forming an enolate which then eliminates the hydroxyl group from the β-carbon. This elimination, often proceeding via an E1cB (Elimination Unimolecular conjugate Base) mechanism, results in the formation of a stable, conjugated α,β-unsaturated ketone, 2-cyclopentylidenecyclopentanone. adichemistry.commasterorganicchemistry.com The formation of the conjugated system provides a strong thermodynamic driving force for this step. reddit.com

Stage 2: Formation of 2,5-Dicyclopentylidenecyclopentanone (C15 Trimer)

The mechanism for the second condensation is analogous to the first.

Enolate Formation: The intermediate dimer, 2-cyclopentylidenecyclopentanone, still possesses acidic α-hydrogens on the other side of its carbonyl group. A base abstracts one of these protons to form a new, larger enolate.

Nucleophilic Attack: This enolate then performs a nucleophilic attack on the carbonyl carbon of a third molecule of cyclopentanone.

Protonation and Dehydration: The resulting β-hydroxy ketone adduct is rapidly dehydrated, similar to the first stage, to yield the final product, 2,5-dicyclopentylidenecyclopentanone. d-nb.info This final product features a central cyclopentanone ring with two cyclopentylidene groups attached at the 2- and 5-positions.

While less commonly cited for this specific transformation, acid-catalyzed pathways also exist for aldol condensations. In an acid-catalyzed mechanism, the process begins with the protonation of the carbonyl oxygen, followed by tautomerization to form an enol intermediate. This enol then attacks another protonated carbonyl, and subsequent dehydration yields the α,β-unsaturated ketone. acs.orglibretexts.org

Elucidation of Catalytic Site Roles and Reaction Intermediates

The efficiency and selectivity of cyclopentanone self-condensation are highly dependent on the catalyst used. Both acid and base catalysts have been employed, and their active sites play distinct roles in the reaction mechanism.

Catalytic Site Roles:

The reaction can be catalyzed by a variety of homogeneous and heterogeneous catalysts.

Base Catalysts: In base-catalyzed reactions (e.g., using NaOH, KOH, MgO), the fundamental role of the catalytic site is to abstract an α-hydrogen from the ketone to generate the nucleophilic enolate intermediate. confex.com For solid base catalysts like MgO, the basic oxygen sites on the surface are responsible for this proton abstraction. acs.org The strength and number of basic sites can significantly influence the reaction rate and product distribution.

Acid Catalysts: Acid catalysis often involves a more complex interplay of active sites. On solid acid catalysts like TiO₂–ZrO₂, both Brønsted and Lewis acid sites can be present and contribute to the reaction. proquest.com

Lewis Acid Sites (e.g., coordinatively unsaturated metal cations like Ti⁴⁺) activate the cyclopentanone molecule by coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. acs.orgproquest.com

Brønsted Acid Sites can protonate the carbonyl group, similarly enhancing its electrophilicity. They are also crucial for the dehydration step of the aldol adduct. proquest.com

Acid-Base Bifunctional Catalysts: Many effective solid catalysts are bifunctional, possessing both acidic and basic sites. For instance, on TiO₂, it is proposed that adjacent Lewis acid (Tiδ⁺) and basic (Oδ⁻) sites work in concert. The Lewis acid site adsorbs and activates a ketone molecule, while the adjacent basic site abstracts an α-hydrogen to generate the enolate. acs.org The coexistence of both Brønsted and Lewis acids has been shown to enhance catalytic activity in cyclopentanone self-condensation, with Brønsted sites helping to stabilize the ketone via hydrogen bonding, facilitating the C-C coupling step. proquest.com

| Catalyst Type | Specific Examples | Proposed Active Site Role | Reference |

|---|---|---|---|

| Homogeneous Base | KOH, NaOH | Abstracts α-hydrogen to form enolate. | d-nb.inforsc.org |

| Heterogeneous Base | MgO, KOH/diatomite | Surface basic sites (e.g., O²⁻) abstract α-hydrogen. K-O-Si bonds found to be crucial for KOH/diatomite. | researchgate.netacs.org |

| Heterogeneous Acid | TiO₂–ZrO₂, Sulfonic Acid-Modified Silica (MCM-41-SO₃H) | Coexistence of Brønsted and Lewis acid sites enhances activity. Lewis sites polarize C=O, Brønsted sites aid in enol formation and dehydration. | acs.orgproquest.comacs.org |

| Acid-Base Bifunctional | Anatase TiO₂ | Adjacent Lewis acid (Tiδ⁺) and basic (Oδ⁻) sites cooperate to activate the ketone and form the enolate. | acs.org |

Reaction Intermediates:

Throughout the multi-step formation of 2,5-dicyclopentylidenecyclopentanone, several key molecular entities are formed and consumed. These transient species are the reaction intermediates.

Cyclopentanone Enolate: The initial nucleophile formed by deprotonation of cyclopentanone. adichemistry.com

2-(1-hydroxycyclopentyl)cyclopentan-1-one: The β-hydroxy ketone (aldol addition product) formed after the first C-C coupling and protonation step. masterorganicchemistry.com

2-Cyclopentylidenecyclopentanone (C10 Dimer): The α,β-unsaturated ketone formed after the dehydration of the initial aldol adduct. This is a stable intermediate that can be isolated but also serves as the substrate for the next condensation step. d-nb.infomdpi.com

Enolate of 2-Cyclopentylidenecyclopentanone: The nucleophile formed by deprotonation of the C10 dimer.

2-(1-Hydroxycyclopentyl)-5-cyclopentylidenecyclopentanone: The β-hydroxy ketone formed after the second C-C coupling step, which rapidly dehydrates to the final product.

Kinetic Modeling and Rate-Determining Steps in Formation Reactions

Understanding the kinetics of the reaction is essential for optimizing reaction conditions and catalyst design. Studies have investigated the reaction rates and identified the slowest step in the mechanism, known as the rate-determining step (RDS).

Kinetic Modeling:

The kinetics of cyclopentanone self-condensation over heterogeneous catalysts have been described using various models.

A study using a natural clay-based acid-base bifunctional catalyst found that the reaction kinetics could be fitted to both a first-order kinetic model and a Langmuir-Hinshelwood (L-H) model . mdpi.com The L-H model is often used for surface-catalyzed reactions and accounts for the adsorption of reactants onto the catalyst's active sites. The basic steps considered in the L-H model for this reaction include the adsorption of cyclopentanone, surface reaction (enol formation and C-C coupling), and desorption of products. mdpi.com

Another kinetic study investigated the role of water on sulfonic acid-functionalized catalysts, successfully fitting the experimental data to a kinetic model where the C-C bond forming step was key. acs.org

Rate-Determining Step (RDS):

The rate-determining step for aldol condensations can vary depending on the type of catalysis (acid vs. base) and the specific reaction conditions.

Under Base Catalysis: For base-catalyzed aldol reactions, the formation of the enolate ion via abstraction of the α-hydrogen is often considered the slow, rate-determining step. adichemistry.com A kinetic analysis of the condensation of cyclopentanone and acetone (B3395972) on MgO confirmed that the initial unimolecular enolization step is rate-limiting. acs.org However, for the subsequent dehydration of the aldol adduct via the E1cB mechanism, the departure of the hydroxide leaving group can also be rate-limiting. masterorganicchemistry.com

Under Acid Catalysis: In acid-catalyzed mechanisms, the rate-determining step is typically the bimolecular C-C coupling between the enol intermediate and a second, protonated ketone molecule. acs.orgproquest.com A kinetic analysis of cyclopentanone self-condensation over both calcined (Lewis acidic) and uncalcined (Brønsted and Lewis acidic) TiO₂–ZrO₂ catalysts concluded that C-C coupling was the rate-limiting step for both. proquest.com

| Catalyst | Catalysis Type | Proposed Rate-Determining Step (RDS) | Reference |

|---|---|---|---|

| Generic Base (e.g., NaOH) | Base | Enolate formation (α-hydrogen abstraction) | adichemistry.com |

| MgO | Base | Unimolecular enolization | acs.org |

| TiO₂–ZrO₂ | Acid | C-C coupling between enol and a second ketone molecule | proquest.com |

| MCM-41-SO₃H | Acid | Bimolecular C-C coupling | acs.org |

Reactivity and Advanced Chemical Transformations of 2,5 Dicyclopentylidenecyclopentanone

Reduction Reactions and Saturated Derivatives

The reduction of 2,5-dicyclopentylidenecyclopentanone offers a straightforward route to a family of saturated and partially saturated derivatives. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions employed.

Selective reduction of the two exocyclic carbon-carbon double bonds can be accomplished through catalytic hydrogenation. The use of catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) facilitates the saturation of the alkene functionalities while leaving the carbonyl group intact. electronicsandbooks.com This process yields the corresponding saturated diketone analogue, 2,5-dicyclopentylcyclopentanone.

Conversely, the selective reduction of the carbonyl group to a secondary alcohol can be achieved using chemoselective reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) can be employed to reduce the ketone to a hydroxyl group, preserving the exocyclic double bonds and forming 2,5-dicyclopentylidenecyclopentanol.

For the complete reduction of both the carbon-carbon double bonds and the carbonyl group, more potent reducing agents or a two-step approach can be utilized. A one-step method may involve more forceful hydrogenation conditions. Alternatively, a sequential process can be employed, starting with the catalytic hydrogenation of the double bonds to give 2,5-dicyclopentylcyclopentanone, followed by the reduction of the remaining carbonyl group to yield 2,5-dicyclopentylcyclopentanol.

| Product | Type of Reduction | Typical Reagents |

|---|---|---|

| 2,5-Dicyclopentylcyclopentanone | Selective C=C reduction | H₂, Pd/C |

| 2,5-Dicyclopentylidenecyclopentanol | Selective C=O reduction | NaBH₄ |

| 2,5-Dicyclopentylcyclopentanol | Complete reduction (C=C and C=O) | Sequential hydrogenation and chemical reduction |

Carbon-Carbon Bond Forming Reactions (e.g., with Organolithium Reagents)

The electrophilic centers of 2,5-dicyclopentylidenecyclopentanone are susceptible to attack by nucleophiles, including organometallic reagents like organolithiums. These reactions are fundamental for constructing more elaborate carbon skeletons. The reaction of α,β-unsaturated ketones with organolithium reagents can proceed via two main pathways: direct 1,2-addition to the carbonyl carbon or 1,4-conjugate addition (Michael addition) to the β-carbon of the enone system. libretexts.org

While specific studies on the reaction of 2,5-dicyclopentylidenecyclopentanone with organolithium reagents are not extensively detailed in the reviewed literature, general principles of organometallic additions to α,β-unsaturated ketones can be applied. Hard nucleophiles, such as many organolithium compounds, tend to favor 1,2-addition, leading to the formation of a tertiary alcohol upon acidic workup. masterorganicchemistry.com Softer nucleophiles, like organocuprates which can be prepared from organolithium precursors, generally favor 1,4-conjugate addition. libretexts.org The choice of organolithium reagent and the presence of additives can influence the regioselectivity of the addition.

Derivatization Strategies for Complex Molecular Architectures

The structural framework of 2,5-dicyclopentylidenecyclopentanone serves as a valuable starting point for the synthesis of complex molecular architectures, particularly through cascade or tandem reactions. These reactions, which involve a series of intramolecular or intermolecular transformations in a single synthetic operation, offer an efficient means to build molecular complexity.

One notable application is in the synthesis of high-density fuels. The aldol (B89426) condensation of cyclopentanone (B42830) to form 2,5-dicyclopentylidenecyclopentanone is a key step in producing precursors for sustainable aviation fuels. researchgate.net Subsequent hydrodeoxygenation of this and related condensation products can lead to the formation of bi- and tricyclic alkanes, which are desirable components for jet fuels due to their high energy density. researchgate.netresearchgate.net

Furthermore, the reactivity of the enone systems allows for various derivatization strategies. For instance, aldol condensation of 2,5-dicyclopentylidenecyclopentanone with other molecules, such as the biomass-derived platform chemical furfural (B47365), can generate larger C10 and C15 fuel precursors. This highlights the potential of this compound as a versatile building block in the synthesis of both functional materials and complex organic molecules. The development of one-pot syntheses starting from cyclopentanone to produce derivatives like 2-cyclopentylcyclopentanone (B1220294) showcases the utility of tandem processes where the initial condensation product, 2,5-dicyclopentylidenecyclopentanone, is an intermediate. acs.orgdicp.ac.cn

Cycloaddition Reactions and Their Potential

The electron-deficient nature of the exocyclic double bonds in 2,5-dicyclopentylidenecyclopentanone makes it a potential candidate for participating in cycloaddition reactions. The most significant of these is the [4+2] cycloaddition, or Diels-Alder reaction, where the dienone can act as the dienophile. wikipedia.orgsigmaaldrich.com This type of reaction is a powerful tool for the construction of six-membered rings and can rapidly increase the polycyclic nature of a molecule. wikipedia.org

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.com The cross-conjugated system of 2,5-dicyclopentylidenecyclopentanone presents two dienophilic sites. A reaction with a suitable diene could potentially lead to the formation of a spirocyclic or a more complex fused-ring system. For instance, the aluminum chloride-catalyzed Diels-Alder reaction of a bicyclic cross-conjugated dienone with dienes like 1,3-butadiene (B125203) and isoprene (B109036) has been shown to produce various tricyclic and tetracyclic ketones, demonstrating the feasibility of such transformations. electronicsandbooks.com While specific examples with 2,5-dicyclopentylidenecyclopentanone are not extensively documented, the reactivity of analogous systems suggests significant potential for its use in constructing intricate polycyclic frameworks. The self-photosensitized [2+2] cycloaddition of cyclopentenones to form cyclobutane (B1203170) structures, followed by hydrodeoxygenation, is another pathway that has been explored for the synthesis of high-density fuels. researchgate.net

| Compound Name |

|---|

| 2,5-Dicyclopentylidenecyclopentanone |

| 2,5-Dicyclopentylcyclopentanone |

| 2,5-Dicyclopentylidenecyclopentanol |

| 2,5-Dicyclopentylcyclopentanol |

| Palladium on carbon |

| Sodium borohydride |

| Furfural |

| 1,3-Butadiene |

| Isoprene |

| Aluminum chloride |

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of organic molecules. In the case of 2,5-dicyclopentylidene-cyclopentanone, NMR studies are crucial for establishing the geometric isomerism around the exocyclic double bonds. Analogous studies on similar cross-conjugated dienones, such as 2,5-dibenzylidenecyclopentanones, have demonstrated that the chemical shifts of the olefinic protons are indicative of the E,E-geometry researchgate.net. For 2,5-dicyclopentylidene-cyclopentanone, the expected symmetry of the molecule would lead to a simplified NMR spectrum.

Detailed analysis of both ¹H and ¹³C NMR spectra, including chemical shifts (δ) and coupling constants (J), would provide conclusive evidence of the stereochemical arrangement. Advanced two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could further confirm the spatial proximity of specific protons, solidifying the assignment of the geometric isomers. While specific spectral data for 2,5-dicyclopentylidene-cyclopentanone is not detailed in the available literature, the general principles of NMR analysis for α,β-unsaturated ketones are directly applicable.

Table 1: Expected NMR Spectroscopic Data for 2,5-dicyclopentylidene-cyclopentanone

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (olefinic) | 6.0 - 7.5 | Triplet | 2-4 |

| ¹H (allylic CH₂) | 2.5 - 3.0 | Multiplet | - |

| ¹H (cyclopentyl CH₂) | 1.5 - 2.0 | Multiplet | - |

| ¹³C (C=O) | 190 - 200 | - | - |

| ¹³C (C=C) | 130 - 150 | - | - |

| ¹³C (CH₂) | 20 - 40 | - | - |

Note: This table represents expected values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Utilization of Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful technique for the identification of reaction products and intermediates, providing highly accurate mass-to-charge ratio (m/z) information. For the synthesis of 2,5-dicyclopentylidene-cyclopentanone, which is typically formed via an aldol (B89426) condensation reaction, MS can be employed to monitor the progress of the reaction by identifying the molecular ions of the starting materials, intermediates (such as the mono-cyclopentylidene cyclopentanone), and the final product.

High-resolution mass spectrometry (HRMS) would provide the exact molecular formula of the product, confirming the elemental composition of C₁₅H₂₀O nih.gov. The fragmentation pattern observed in the mass spectrum, generated through techniques such as electron ionization (EI) or electrospray ionization (ESI), can offer structural information. Characteristic fragmentation pathways for α,β-unsaturated ketones often involve cleavages at the allylic positions and rearrangements, which can be used to confirm the identity of the target molecule.

Table 2: Mass Spectrometric Data for 2,5-dicyclopentylidene-cyclopentanone

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀O |

| Molecular Weight | 216.32 g/mol nih.gov |

| Exact Mass | 216.151415 Da |

| Analysis Method | High-Resolution Mass Spectrometry (HRMS) |

In-Situ Spectroscopic Techniques for Reaction Pathway Monitoring

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy, are invaluable for monitoring reaction pathways in real-time. These methods allow for the observation of changes in functional groups as a reaction progresses, providing insights into reaction kinetics and mechanisms.

For the synthesis of 2,5-dicyclopentylidene-cyclopentanone, in-situ FTIR could be used to monitor the disappearance of the C=O stretch of cyclopentanone (B42830) and the appearance of the new conjugated C=O and C=C stretching frequencies of the product. The shift in the carbonyl stretching frequency to a lower wavenumber is a clear indicator of conjugation. By tracking the intensity of these characteristic peaks over time, one can obtain kinetic data for the reaction. Similarly, Raman spectroscopy can provide complementary information, particularly for the C=C bonds which often show strong Raman signals.

X-ray Diffraction Analysis of Crystalline Forms and Co-Crystals

The Cambridge Crystallographic Data Centre (CCDC) contains an entry for the crystal structure of 2,5-dicyclopentylidene-cyclopentanone, with the CCDC number 644747 nih.gov. Analysis of this data would reveal the unit cell parameters, space group, and the packing arrangement of the molecules in the crystal lattice. Powder X-ray diffraction (PXRD) has also been noted as a characterization technique for this compound, which is useful for identifying the crystalline phase of a bulk sample core.ac.ukuga.edu.

Table 3: Crystallographic Data for 2,5-dicyclopentylidene-cyclopentanone

| Parameter | Information | Source |

|---|---|---|

| CCDC Number | 644747 | PubChem nih.gov |

| Crystal System | To be determined from CCDC data | - |

| Space Group | To be determined from CCDC data | - |

| Unit Cell Dimensions | To be determined from CCDC data | - |

Note: Detailed crystallographic parameters require access to the specific CCDC deposition file.

Computational and Theoretical Studies on 2,5 Dicyclopentylidenecyclopentanone and Its Reactions

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2,5-dicyclopentylidenecyclopentanone. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. nih.gov

For 2,5-dicyclopentylidenecyclopentanone, a cross-conjugated divinyl ketone, DFT calculations can elucidate the extent of π-electron delocalization across the system. rsc.org The molecule's structure, featuring a central cyclopentanone (B42830) ring with two exocyclic double bonds connected to adjacent cyclopentylidene rings, presents a unique electronic arrangement. Calculations can quantify the electronic effects of the cyclopentylidene groups on the carbonyl moiety. This includes determining properties such as molecular orbital energies (HOMO-LUMO gap), partial atomic charges, and the dipole moment, which are crucial for predicting the molecule's reactivity. For instance, the carbonyl carbon would be identified as an electrophilic site, while the exocyclic double bonds provide nucleophilic character.

Illustrative Data Table: Calculated Electronic Properties

The following table presents hypothetical DFT-calculated values for 2,5-dicyclopentylidenecyclopentanone to illustrate the typical output of such a study. These are not based on published experimental or computational results for this specific molecule.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.8 eV | Relates to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.4 eV | Indicates electronic stability and excitation energy. |

| Dipole Moment | 2.9 D | Quantifies molecular polarity, influencing solubility and intermolecular forces. |

| Mulliken Charge on C=O Carbon | +0.45 e | Indicates the electrophilicity of the carbonyl carbon. |

| Heat of Formation | +85.2 kJ/mol | Represents the enthalpy change when the compound is formed from its elements. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions. acs.orgnih.gov

For 2,5-dicyclopentylidenecyclopentanone, MD simulations can explore the rotational freedom around the single bonds connecting the cyclopentylidene groups to the central cyclopentanone ring. These simulations would reveal the preferred conformations of the rings relative to each other and the energy barriers between different conformers. acs.org This is crucial for understanding how the molecule's three-dimensional shape influences its properties and interactions. The simulations can be performed in various environments, such as in a vacuum to study intrinsic dynamics or in a solvent to model its behavior in solution. nih.gov

Furthermore, MD simulations can shed light on intermolecular interactions. By simulating a system with multiple molecules of 2,5-dicyclopentylidenecyclopentanone, one can analyze how they pack together in a condensed phase. Radial distribution functions can be calculated to show the probability of finding a neighboring molecule at a certain distance, revealing details about π-π stacking between the conjugated systems or dipole-dipole interactions involving the carbonyl group. nih.gov

Illustrative Data Table: Conformational Analysis Results

This table provides an example of data that could be generated from an MD simulation to describe the conformational preferences of 2,5-dicyclopentylidenecyclopentanone. This data is for illustrative purposes only.

| Dihedral Angle (C-C-C=C) | Conformational State | Relative Population (%) | Energy Barrier (kJ/mol) |

| ~0° / 180° | Planar (syn/anti) | 75% | N/A (local minima) |

| ~90° | Twisted | 5% | 12.5 |

| Other | Various | 20% | - |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for mapping out the mechanisms of chemical reactions. rsc.org For 2,5-dicyclopentylidenecyclopentanone, this could involve modeling its synthesis, which likely proceeds via a base-catalyzed aldol (B89426) condensation between cyclopentanone and cyclopentanone. aiche.org

By calculating the potential energy surface for the reaction, chemists can identify the structures of reactants, intermediates, transition states, and products. nd.edu Transition state analysis involves locating the saddle point on the energy surface that connects reactants to products. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. nih.gov

For the synthesis of 2,5-dicyclopentylidenecyclopentanone, modeling could compare different potential pathways, such as the order of the two condensation steps. It could also investigate the stereoselectivity of the reaction. nd.edu Furthermore, the mechanisms of other potential reactions, such as Michael additions to the exocyclic double bonds or cycloaddition reactions, could be explored. beilstein-journals.orgnih.gov Computational studies on the aldol condensation of other ketones, like acetaldehyde (B116499) on ceria, have demonstrated the power of this approach in elucidating complex reaction mechanisms. nih.gov

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction

The following table illustrates how computational modeling could be used to compare the energetics of a hypothetical reaction involving 2,5-dicyclopentylidenecyclopentanone, such as a Michael addition. The values are not from actual calculations.

| Reaction Step | Reactant Complex Energy (kJ/mol) | Transition State Energy (kJ/mol) | Activation Energy (kJ/mol) |

| Nucleophile Attack | 0 (Reference) | +55.3 | 55.3 |

| Proton Transfer | -120.1 | -95.4 | 24.7 |

| Product Release | -150.6 | -140.2 | 10.4 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which is extremely useful for structure verification and interpretation of experimental data.

NMR Chemical Shifts: Density Functional Theory (DFT), often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹³C and ¹H NMR chemical shifts of organic molecules. nih.govrsc.org For 2,5-dicyclopentylidenecyclopentanone, calculations would provide theoretical chemical shifts for each unique carbon and hydrogen atom. researchgate.net By comparing these predicted shifts with experimental spectra, one can confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or conformational averaging. aps.org Studies on other α,β-unsaturated carbonyl compounds have shown a strong correlation between calculated and experimental shifts, validating the reliability of this method. researchgate.net

Vibrational Frequencies: The same quantum chemical calculations used for geometry optimization can also compute vibrational frequencies. acs.org These frequencies correspond to the stretching and bending modes of the chemical bonds and can be directly compared to an experimental infrared (IR) or Raman spectrum. For 2,5-dicyclopentylidenecyclopentanone, this would allow for the assignment of key vibrational modes, such as the C=O stretch of the ketone and the C=C stretches of the exocyclic double bonds. nih.gov

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data

This table demonstrates how predicted spectroscopic data would be compared to experimental results for structure validation. The data presented here is hypothetical.

| ¹³C NMR | Predicted Shift (ppm) | Experimental Shift (ppm) | Assignment |

| Carbonyl (C=O) | 200.1 | 199.5 | C1 |

| Quaternary (C=C) | 145.3 | 144.8 | C2, C5 |

| Olefinic (C=C) | 130.8 | 131.2 | C1', C1'' |

| IR Frequency | Predicted (cm⁻¹) | Experimental (cm⁻¹) | Assignment |

| C=O Stretch | 1715 | 1710 | Ketone |

| C=C Stretch | 1645 | 1642 | Alkene |

Potential Applications As a Versatile Building Block in Chemical Synthesis

Precursor in the Synthesis of Advanced Organic Materials (excluding fuel property discussion)

There is a lack of specific research articles detailing the use of Cyclopentanone (B42830), 2,5-dicyclopentylidene- as a precursor for advanced organic materials. However, its conjugated system of double bonds and a carbonyl group suggests its potential as a monomer or cross-linking agent in polymerization reactions. The reactivity of the double bonds could, in principle, be exploited in polymerization processes to create novel polymers with unique thermal or mechanical properties. Furthermore, the chromophoric nature of the conjugated system could make it a candidate for investigation in the field of organic dyes or photoactive materials, although no such applications have been documented.

Intermediacy in the Formation of Polycyclic and Fused Ring Systems

The structure of Cyclopentanone, 2,5-dicyclopentylidene- is inherently suited for the synthesis of polycyclic and fused ring systems. The exocyclic double bonds are dienophiles and could potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes to construct six-membered rings fused to the cyclopentane (B165970) core.

Although direct examples involving this specific ketone are not readily found, the general reactivity of α,β-unsaturated ketones is well-established in the formation of cyclic and polycyclic compounds. For instance, Robinson annulation, a tandem Michael addition and aldol (B89426) condensation, is a classic method for forming six-membered rings onto an existing ketone, a reaction pathway that could be theoretically adapted for this molecule.

Role in the Synthesis of Chemically Active Scaffolds (excluding biological activity/efficacy/safety)

The synthesis of novel molecular scaffolds is a cornerstone of medicinal and materials chemistry. While there is no direct evidence of Cyclopentanone, 2,5-dicyclopentylidene- being used to create chemically active scaffolds, its structure presents several handles for elaboration. The carbonyl group can undergo a variety of condensation reactions, for example with hydrazines or hydroxylamines, to form heterocyclic scaffolds such as pyrazolines or isoxazolines. The α,β-unsaturated system is a Michael acceptor, allowing for the addition of a wide range of nucleophiles to introduce further chemical diversity and build more complex molecular architectures.

One area of potential, though undocumented, application is in the synthesis of spiro compounds. The carbonyl carbon of the cyclopentanone ring could serve as a site for the formation of a spirocyclic junction. General methodologies for the synthesis of spiro compounds often involve the reaction of cyclic ketones with bis-nucleophiles or through multi-component reactions that construct the spirocyclic framework in a single step. nih.gov

Integration into Multi-Step Organic Synthesis Sequences

The utility of a building block is often demonstrated by its successful integration into multi-step synthetic sequences. A review of the literature does not provide prominent examples of such an integration for Cyclopentanone, 2,5-dicyclopentylidene-. However, its inherent reactivity suggests it could serve as a key intermediate. For instance, the selective reduction of the carbonyl group or the exocyclic double bonds could provide access to a variety of functionalized cyclopentane derivatives. A known reaction is the reduction of the title compound to produce 2,5-dicyclopentylcyclopentanol. molaid.com This transformation from a ketone to an alcohol opens up further synthetic possibilities, such as esterification, etherification, or elimination reactions to generate different unsaturated systems.

The commercial availability of Cyclopentanone, 2,5-dicyclopentylidene- suggests it has some industrial or research applications, which may include its use in the production of flavors and fragrances. biosynth.com However, its role as a versatile and widely adopted building block in complex organic synthesis remains to be established and documented in the broader scientific community.

Q & A

Q. What are the established synthetic routes for 2,5-dicyclopentylidenecyclopentanone, and how do they differ in efficiency?

- Methodological Answer : The compound can be synthesized via thermochemical or catalytic routes. Thermochemical methods include direct pyrolysis of biomass (yielding minor quantities) or catalytic conversion of furfural using selective catalysts (e.g., Pt-based catalysts) for higher yields . Biochemical pathways, identified via retrosynthetic analysis, involve enzymatic cascades derived from lignocellulosic biomass. Key parameters affecting efficiency include catalyst selectivity (≥90% for Pt catalysts), reaction temperature (150–250°C), and feedstock purity.

Q. How is structural characterization of 2,5-dicyclopentylidenecyclopentanone performed experimentally?

- Methodological Answer : Structural validation employs spectroscopic techniques:

- GC-MS : Identifies molecular ions (e.g., m/z 216 for C₁₅H₂₀O) and fragmentation patterns .

- FTIR : Confirms carbonyl stretching vibrations (~1,740 cm⁻¹) and cyclopentylidene C=C bonds (~1,620 cm⁻¹).

- NMR : ¹³C NMR resolves ring junction carbons (δ 120–140 ppm for conjugated double bonds) and ketone carbonyl (δ 210–220 ppm) .

Computational models (DFT) supplement experimental data for electronic structure analysis.

Q. What safety protocols are critical for handling 2,5-dicyclopentylidenecyclopentanone in laboratory settings?

- Methodological Answer :

- Storage : Tightly sealed containers in cool, ventilated areas; grounding of metal containers to prevent static ignition .

- PPE : Nitrile gloves, chemical goggles, and fume hoods to avoid inhalation/contact (P261, P262 precautions) .

- Toxicity Mitigation : Limited toxicological data necessitates default hazard controls (e.g., LD₅₀ extrapolation from cyclopentanone analogs: ~1,600 mg/kg oral rat) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data from shock tube vs. flow reactor experiments?

- Methodological Answer : Discrepancies arise from differing experimental conditions (pressure, temperature gradients). Cross-validation strategies include:

- Parameter Normalization : Align ignition delay times (τ) using equivalence ratios (Φ) and pressure ranges (1–20 bar) .

- Sensitivity Analysis : Identify dominant reaction pathways (e.g., ethene production via β-scission) using kinetic models validated against speciation data from jet-stirred reactors .

Example reconciliation: Shock tube data (high-T, short τ) vs. flow reactor (low-T, longer τ) require adjusting for radical pool dynamics.

Q. What mechanistic insights explain cyclopentanone derivatives’ compatibility issues with fuel system elastomers?

- Methodological Answer : Compatibility challenges stem from:

- Solubility Parameters : Hansen solubility analysis shows incompatibility with fluorocarbons (Δδ > 5 MPa¹/²) and neoprene (swell >20% at 30% blends) .

- Oxidative Stability : Cyclopentanone’s induction time (400 min in ASTM D525) decreases in alkene-rich blends due to peroxy radical chain reactions .

Mitigation strategies: Additive screening (e.g., phenolic antioxidants) or material substitution (e.g., Viton® for fluorocarbons).

Q. How do computational models address gaps in understanding cyclopentanone derivatives’ photodegradation pathways?

- Methodological Answer : Time-resolved spectroscopic studies (e.g., TR-MS, TR-PES) reveal:

- Excited-State Dynamics : Biexponential decay of (n,3s) states (τ₁ = 3.62 ps, τ₂ = 58.1 ps) .

- Vibronic Coupling : Symmetry-breaking in cyclopentanone derivatives accelerates non-radiative decay vs. cyclobutanone analogs (ratio ~1:11) .

Computational workflows (TD-DFT, CASSCF) simulate conical intersections to map degradation pathways.

Data Contradiction Analysis

| Contradiction | Resolution Methodology | References |

|---|---|---|

| Variability in toxicity classifications | Conduct in vitro assays (AMES test for mutagenicity) and in vivo studies (OECD 403 acute inhalation) to clarify hazard thresholds. | |

| Divergent oxidation induction times | Standardize testing matrices (e.g., alkene-free blends) and replicate via ASTM D7545 for reproducibility. |

Key Research Gaps

- LSPI Mechanisms : Link low-speed pre-ignition (LSPI) to cyclopentanone’s radical chemistry using high-pressure optical engines .

- Toxicological Profiling : Prioritize chronic exposure studies (OECD 452) given limited data on dermal/oral absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.